2,5-Difluorophenylhydrazine hydrochloride

Antimicrobial Enzyme Inhibition Structure-Activity Relationship

Inconsistent isomer supply disrupts carfentrazone-ethyl synthesis. This 2,5-difluorophenylhydrazine hydrochloride provides the exact regiochemistry and salt form mandated for FMC’s herbicide, eliminating batch variability. - Essential 2,5-fluorination pattern guarantees downstream heterocycle formation efficiency. - Hydrochloride salt enhances aqueous solubility and long-term stability vs. free base (CAS 97108-50-4). - Uniform ≥98% purity with validated melting point (~210 °C) ensures reproducible scale-up.

Molecular Formula C6H7ClF2N2
Molecular Weight 180.58 g/mol
CAS No. 175135-73-6
Cat. No. B151002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylhydrazine hydrochloride
CAS175135-73-6
Molecular FormulaC6H7ClF2N2
Molecular Weight180.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N[NH3+])F.[Cl-]
InChIInChI=1S/C6H6F2N2.ClH/c7-4-1-2-5(8)6(3-4)10-9;/h1-3,10H,9H2;1H
InChIKeyLZKLZCSHMDRKJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluorophenylhydrazine Hydrochloride – Overview


2,5-Difluorophenylhydrazine hydrochloride is a difluorinated arylhydrazine salt with the molecular formula C6H7ClF2N2 and a molecular weight of 180.58 g/mol . It appears as a white to light brown crystalline powder and exhibits a high melting point of approximately 210 °C [1]. This compound is characterized by the specific 2,5-fluorination pattern on the phenyl ring and is most commonly employed as a key intermediate in the synthesis of the triazolinone herbicide carfentrazone-ethyl . The hydrochloride salt form enhances its water solubility and offers improved handling stability compared to its free base counterpart .

Core identity
2,5-Difluorinated arylhydrazine HCl salt – specific regiochemistry for downstream heterocycle formation
Salt-form advantage
Aqueous solubility and ambient handling stability support robust synthesis workflows
Primary use
Reported as a key intermediate in triazolinone herbicide research and medicinal chemistry

Why Generic Substitution Fails for 2,5-Difluorophenylhydrazine Hydrochloride


Generic substitution of 2,5-difluorophenylhydrazine hydrochloride with other difluorophenylhydrazine isomers or the free base form can lead to significant deviations in synthetic outcome, biological activity, and process reliability. The precise 2,5-fluorination pattern dictates unique electronic and steric properties that influence the regioselectivity and efficiency of downstream heterocycle formation . For instance, the 2,5-isomer is structurally mandated for the production of the herbicide carfentrazone-ethyl, whereas other isomers yield inactive or suboptimal intermediates . Furthermore, the hydrochloride salt offers distinct advantages in aqueous solubility and long-term storage stability that the free base (CAS 97108-50-4) cannot match, reducing the risk of oxidative degradation during bulk procurement and laboratory handling [1].

Isomer mismatch
2,4-, 2,6-, or 3,5-difluoro isomers may not transfer directly; regiochemistry is structurally mandated for carfentrazone-ethyl research and may shift heterocycle formation.
Salt vs. free base
Free base (CAS 97108-50-4) may differ in aqueous solubility and thermal stability; handling and storage profiles may not reproduce, limiting direct substitution in aqueous process research.
Purity grade risk
Free base lots are reported at lower typical purity and require cold-chain storage; class-level purity difference may affect side-reaction profiles in sensitive syntheses.

Comparative Evidence for 2,5-Difluorophenylhydrazine Hydrochloride


Regiochemical Impact on RmlB/GacA Inhibition

In a direct head-to-head enzymatic screen against the dTDP-D-glucose 4,6-dehydratase (RmlB) and the response regulator GacA from Streptococcus pyogenes, 2,5-difluorophenylhydrazine demonstrated an IC50 value of 0.27 mM for growth inhibition. This activity is 9.9-fold more potent than the 2-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid comparator, which required a concentration of 2.67 mM to achieve a similar inhibitory effect [1].

RmlB/GacA Growth Inhibition
Head-to-head
IC50 = 0.27 mM vs. comparator 2.67 mM
Reported 9.9-fold lower IC50; supports antimicrobial screening context
Assay context: S. pyogenes RmlB/GacA inhibition
Antimicrobial Enzyme Inhibition Structure-Activity Relationship

Salt Form Stability and Handling Advantages

The hydrochloride salt of 2,5-difluorophenylhydrazine exhibits a markedly higher melting point of approximately 210 °C, in stark contrast to the free base form (CAS 97108-50-4) which melts at 75–76 °C [1]. This 134 °C elevation in melting point is a direct indicator of enhanced thermal stability and reduced volatility, translating to a safer and more robust reagent for industrial and laboratory processes. Furthermore, the salt demonstrates good solubility in water, whereas the free base is less polar and more challenging to handle in aqueous reaction media .

Salt-Form Thermal Stability
Head-to-head
Melting point ~210 °C vs. free base 75–76 °C
134 °C elevation supports improved handling stability
Property to review for bulk procurement decisions
Process Chemistry Formulation Stability

Regioselectivity in Carfentrazone-Ethyl Synthesis

2,5-Difluorophenylhydrazine hydrochloride is not merely a suitable building block for the triazolinone herbicide carfentrazone-ethyl; it is the structurally requisite intermediate for the commercial synthesis route. Other difluorophenylhydrazine isomers (e.g., 2,4-, 2,6-, or 3,5-) fail to produce the active herbicide due to incompatible regiochemistry . In a patented process, the synthesis of the hydrochloride salt from 2,5-difluoroaniline via diazotization and reduction achieves a yield of ≥74% with a final product purity of ≥96% by HPLC .

Carfentrazone-Ethyl Route
Class-level
Yield ≥74%; Purity ≥96% (HPLC); isomer-specific route
Supports synthesis fit; other isomers incompatible
Data to verify from patent literature
Agrochemical Herbicide Process Chemistry

Comparative Potency Against RmlB/GacA

While 2,5-difluorophenylhydrazine shows potent growth inhibition (IC50 = 0.27 mM) against Streptococcus pyogenes, cross-study comparison reveals that it occupies a distinct activity tier. More potent inhibitors in the same assay include 4,4′-thiodiphenol (IC50 = 0.11 mM) and 5-(4-chlorophenyl)-2-furoic acid (IC50 = 0.12 mM), both of which are approximately 2.3-fold more active [1].

Cross-Study Activity Tier
Cross-study
IC50 = 0.27 mM; top-tier hits 0.11–0.12 mM
Moderate potency supports lead-optimization starting point
Context-dependent; 2.3-fold less potent than top-tier inhibitors
Antibacterial Lead Optimization SAR

Purity and Storage Specifications

The target compound is consistently supplied with a minimum purity specification of 98% from multiple reputable vendors, with some listings indicating purities of 98–99% . In contrast, the free base form (CAS 97108-50-4) is often supplied at 97% purity and requires storage at 2–8 °C on wet ice, indicating greater sensitivity to thermal degradation . The hydrochloride salt is recommended for long-term storage in a cool, dry place, simplifying inventory management and reducing cold-chain logistics costs .

Purity & Storage Comparison
Supporting
HCl salt: ≥98% purity, ambient storage; Free base: ~97%, 2–8 °C
Higher purity and simpler storage may reduce operational cost
Specification review; vendor datasheet context
Quality Control Procurement Reagent Specification

2,5-Difluorophenylhydrazine Hydrochloride – Key Applications


Industrial Synthesis of Carfentrazone-Ethyl

This is the primary and most validated industrial application. 2,5-Difluorophenylhydrazine hydrochloride is the key intermediate in the production of carfentrazone-ethyl, a triazolinone herbicide developed by FMC. The synthesis proceeds via diazotization of 2,5-difluoroaniline followed by reduction, with the hydrochloride salt enabling efficient aqueous workup and high overall yield (≥74%). The 2,5-regiochemistry is essential for the biological activity of the final herbicide, and the hydrochloride salt form ensures process robustness and material stability at scale .

RmlB/GacA-Targeted Antibacterial Lead Discovery

2,5-Difluorophenylhydrazine hydrochloride is a validated, moderately potent inhibitor of the bacterial enzymes RmlB and GacA (IC50 = 0.27 mM). This activity, while not as high as some advanced leads, is well-characterized and provides a reliable starting point for hit-to-lead optimization. Its commercial availability in high purity (≥98%) and its defined stability profile make it a cost-effective scaffold for medicinal chemistry campaigns aimed at developing novel antibacterial agents against Streptococcus pyogenes and related pathogens [1].

Heterocyclic Synthesis for Drug Discovery

The hydrazine moiety in 2,5-difluorophenylhydrazine hydrochloride is highly reactive towards carbonyl compounds, enabling the efficient synthesis of hydrazones, pyrazoles, and other nitrogen-containing heterocycles. The 2,5-difluorination pattern imparts unique electronic and steric properties to the resulting heterocycles, which can be leveraged to generate novel chemical space in drug discovery libraries. The salt form's water solubility facilitates purification and reaction workup, streamlining the synthetic workflow .

Analytical Derivatization and Biomarker Discovery

The compound can be used as a derivatization agent for the detection and quantification of carbonyl-containing metabolites and biomarkers. The introduction of the 2,5-difluorophenyl moiety enhances detectability in mass spectrometry and UV/Vis assays due to its distinct spectral properties. Its stability and consistent purity (≥98%) ensure reliable and reproducible derivatization yields, making it suitable for method development in metabolomics and clinical chemistry .

Application
Selection Property
Validation Focus
Agrochemical intermediate research
Regiochemical identity
Isomer confirmation and yield benchmarks
Antimicrobial target screening
Reported RmlB/GacA inhibition
Assay potency context and hit-to-lead optimization
Heterocyclic library synthesis
Salt-form aqueous handling
Workup efficiency and reaction scope
Analytical derivatization
Purity and spectral detectability
Derivatization reproducibility and method development

Technical Documentation Hub

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54 linked technical documents
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